1-[3-(Propan-2-yl)cyclopentyl]ethanol
Description
This compound was first synthesized as a novel product during the oxidation of camphene using aluminium silicotungstate salts (Al₄/₃SiW₁₂O₄₀), a Keggin heteropolyacid catalyst. The reaction achieved moderate selectivity (exact percentage unspecified) for this alcohol alongside 3-(3-hydroxycyclopentyl)-3-methylbutan-2-one . Its structural complexity and stereochemical features make it a subject of interest in catalysis and organic synthesis research, particularly for exploring regioselectivity in terpene transformations.
Properties
IUPAC Name |
1-(3-propan-2-ylcyclopentyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-7(2)9-4-5-10(6-9)8(3)11/h7-11H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHVOKIZFAFSCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(C1)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280979 | |
| Record name | 1-[3-(propan-2-yl)cyclopentyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13855-33-9 | |
| Record name | NSC19523 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19523 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[3-(propan-2-yl)cyclopentyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Propan-2-yl)cyclopentyl]ethanol typically involves the cyclization of appropriate precursors followed by functional group modifications
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Propan-2-yl)cyclopentyl]ethanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Introduction of different functional groups at specific positions on the cyclopentane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions using halogens (Cl2, Br2) or nucleophilic substitution with reagents like sodium hydroxide (NaOH).
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Halogenated cyclopentanes or other substituted derivatives.
Scientific Research Applications
1-[3-(Propan-2-yl)cyclopentyl]ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a model compound in biochemical research.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[3-(Propan-2-yl)cyclopentyl]ethanol exerts its effects involves interactions with specific molecular targets and pathways. The ethanol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclopentane ring provides structural rigidity, affecting the compound’s overall behavior in chemical and biological systems.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
| Compound Name | Key Substituents | Functional Groups | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| This compound | Cyclopentyl, isopropyl, hydroxymethyl | Tertiary alcohol | ~168 (estimated) | Not specified |
| 1-(1-Phenyl-cyclopentyl)-ethanol | Cyclopentyl, phenyl, hydroxymethyl | Tertiary alcohol | ~176 (estimated) | Not specified |
| 3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one | Cyclopentyl, isopropyl, phenyl, ketone | Ketone | 286.41 | 59019-90-8 |
| Methanone, cyclopentyl(2-hydroxyphenyl) | Cyclopentyl, 2-hydroxyphenyl | Ketone, phenol | 216.27 | 51795-96-1 |
| 1-(3-Ethylphenyl)-1-propanol | Ethylphenyl, hydroxymethyl | Secondary alcohol | 164.24 | 1314904-29-4 |
Physicochemical Properties
- Hydrogen Bonding: The tertiary alcohol in this compound has weaker hydrogen-bonding capacity compared to the phenolic hydroxyl group in methanone, cyclopentyl(2-hydroxyphenyl) .
- Steric Effects: The isopropyl group in this compound introduces greater steric hindrance than the ethyl group in 1-(3-ethylphenyl)-1-propanol, affecting reaction kinetics .
- Thermal Stability : Ketones (e.g., 59019-90-8) exhibit higher thermal stability than alcohols due to the absence of labile hydroxyl protons .
Research Findings and Gaps
- Catalytic Selectivity: The formation of this compound highlights the role of Keggin catalysts in directing terpene oxidation pathways. However, exact selectivity data and mechanistic details remain unreported .
- Comparative Reactivity: Phenyl-substituted analogs (e.g., 1-(1-phenyl-cyclopentyl)-ethanol) show broader applicability in drug synthesis, but the isopropyl variant’s niche in catalysis warrants further exploration .
- Data Limitations: Molecular weight and solubility parameters for this compound are estimated due to incomplete experimental data in available literature.
Biological Activity
1-[3-(Propan-2-yl)cyclopentyl]ethanol, also known as a cyclopentyl derivative, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
This compound has a molecular formula of C11H20O and a molecular weight of approximately 168.28 g/mol. The compound features a cyclopentyl group attached to an ethanol moiety, which is believed to influence its interaction with biological targets.
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance, derivatives have shown IC50 values in the micromolar range against various cancer cell lines, indicating their potential as anticancer agents.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | MCF-7 | 0.48 |
| Example B | HCT-116 | 0.78 |
| Reference Compound | Prodigiosin | 1.93 |
These findings suggest that this compound may similarly possess anticancer properties, warranting further investigation into its efficacy against specific cancer types .
Neuroprotective Effects
Similar compounds have been evaluated for neuroprotective effects through modulation of neurotransmitter systems. By influencing serotonin pathways, they may help in conditions such as depression or anxiety disorders. The potential for this compound to exhibit these effects remains an area for future research.
Case Studies and Research Findings
A few studies have explored the biological implications of cyclopentyl derivatives:
- Study on Serotonin Modulation : Research demonstrated that cyclopentyl derivatives could effectively modulate serotonin receptor activity, leading to changes in neuronal signaling pathways associated with mood regulation.
- Antitumor Activity Assessment : In vitro studies showed that related compounds induced apoptosis in cancer cells by activating caspase pathways, suggesting a mechanism through which this compound might exert similar effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
